Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-
Description
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a chloro group and a sulfonyl group attached to the naphthalene ring makes this compound unique and of interest in various scientific fields.
Properties
CAS No. |
645820-88-8 |
|---|---|
Molecular Formula |
C17H13ClO2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-chloro-7-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13ClO2S/c1-12-2-7-16(8-3-12)21(19,20)17-9-5-13-4-6-15(18)10-14(13)11-17/h2-11H,1H3 |
InChI Key |
TUCYPXDFXUGCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include substituted naphthalenes, sulfone derivatives, and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- exhibit significant antiviral properties. A study focused on N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives showed that modifications to the naphthalene ring can enhance activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The presence of electron-deficient aromatic groups in the structure improved potency against resistant viral strains.
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies involving O,N-heterocycles containing naphthalene derivatives demonstrated promising results against A2780 and WM35 cancer cell lines . The incorporation of sulfonamide groups was critical for enhancing cytotoxicity, suggesting potential applications in cancer therapeutics.
Synthesis of Functional Polymers
Naphthalene derivatives are utilized as building blocks in the synthesis of functional polymers. The unique electronic and structural properties of naphthalene allow for the development of materials with tailored functionalities. For example, researchers have synthesized polysiloxane-silarylene phases for gas chromatography applications, leveraging the characteristics of naphthalene derivatives to improve separation efficiency .
Pollution Control
Compounds like Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- have been investigated for their potential role in environmental remediation. Their ability to interact with pollutants can aid in the development of methods for detoxifying contaminated environments. Studies on mutagenic chemicals have highlighted the importance of understanding how such compounds behave in ecological contexts .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-chloro-: Similar structure but lacks the sulfonyl group.
Naphthalene, 2-sulfonyl-: Similar structure but lacks the chloro group.
Naphthalene, 2-chloro-7-methyl-: Similar structure but has a methyl group instead of the sulfonyl group.
Uniqueness
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity through various studies, highlighting key findings, mechanisms of action, and relevant data.
Structure and Properties
The compound features a naphthalene core substituted with a chlorine atom and a sulfonyl group linked to a 4-methylphenyl moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to naphthalene derivatives. For instance, derivatives with similar structures have shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Several naphthalene derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds demonstrated significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer effects of naphthalene derivatives have been extensively studied. The following points summarize key findings:
- Cytotoxicity : Compounds similar to naphthalene derivatives have been tested against various cancer cell lines, including liver carcinoma (HepG2) and prostate cancer (PC3). Results indicated IC50 values below those of standard treatments like doxorubicin .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through various pathways:
Case Studies
-
Study on Antitumor Mechanisms :
A study investigating the effects of naphthalene derivatives on cancer cells revealed that they could inhibit DNA synthesis and induce cell cycle arrest at the G0/G1 phase. This was particularly noted in leukemic and colorectal cancer cells . -
Bioactivity Evaluation :
In vitro evaluations showed that certain naphthalene derivatives significantly reduced cell viability in cancer models while exhibiting low toxicity towards normal cells. This selective toxicity is crucial for therapeutic applications .
Data Tables
| Activity Type | Pathogen/Cancer Type | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 0.22 - 0.25 μg/mL | Biofilm inhibition |
| Anticancer | HepG2 (Liver Carcinoma) | IC50 < Doxorubicin | DNA intercalation, ROS generation |
| Anticancer | PC3 (Prostate Cancer) | IC50 < Doxorubicin | Apoptosis induction |
Q & A
Q. What in silico tools are validated for predicting the environmental fate of 2-chloro-7-[(4-methylphenyl)sulfonyl]naphthalene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
